molecular formula C12H15F3N6 B8313023 6-(2,5-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

6-(2,5-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B8313023
M. Wt: 300.28 g/mol
InChI Key: YLMIDUVCVPYKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC1CN(c2ccc3nnc(C(F)(F)F)n3n2)C(C)CN1C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][CH:2]1[N:3]([C:22]([O:23][C:24]([CH3:25])([CH3:26])[CH3:27])=[O:28])[CH2:4][CH:5]([CH3:21])[N:6]([c:8]2[cH:9][cH:10][c:11]3[n:12]([n:13]2)[c:14]([C:17]([F:18])([F:19])[F:20])[n:15][n:16]3)[CH2:7]1.[F:29][C:30]([F:31])([F:32])[C:33]([OH:34])=[O:35]>>[CH3:1][CH:2]1[NH:3][CH2:4][CH:5]([CH3:21])[N:6]([c:8]2[cH:9][cH:10][c:11]3[n:12]([n:13]2)[c:14]([C:17]([F:18])([F:19])[F:20])[n:15][n:16]3)[CH2:7]1

Inputs

Step One
Name
CC1CN(c2ccc3nnc(C(F)(F)F)n3n2)C(C)CN1C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1CN(c2ccc3nnc(C(F)(F)F)n3n2)C(C)CN1C(=O)OC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
CC1CN(c2ccc3nnc(C(F)(F)F)n3n2)C(C)CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.